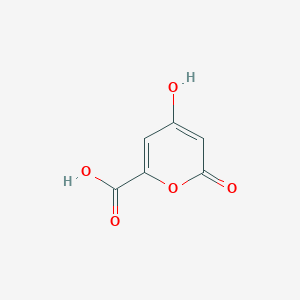
4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid is a type of pyrandicarboxylic acid . It has a molecular formula of C6H4O5 and a molecular weight of 156.09 g/mol .
Synthesis Analysis
A green approach to the synthesis of 3-acetoxy-2-oxo-2H-pyran-6-carboxylated derivatives from bio-derived C6 aldaric acids has been investigated . The salts, in the presence of hydrochloric acid, are quantitatively converted into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which afforded 3-hydroxy-2H-pyran-2-one in very high yield by further thermal decarboxylation .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring with two oxygen atoms, one of which is part of a carboxylic acid group . The structure also includes a hydroxyl group and a ketone group .Chemical Reactions Analysis
The salts of this compound, in the presence of hydrochloric acid, are quantitatively converted into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid . This compound can then be further thermally decarboxylated to yield 3-hydroxy-2H-pyran-2-one .Physical and Chemical Properties Analysis
This compound has a molecular weight of 156.09 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . Its topological polar surface area is 83.8 Ų .Aplicaciones Científicas De Investigación
Biotechnological Production as Building Blocks in Organic Synthesis
Oxo- and hydroxy-carboxylic acids, such as "4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid," play a pivotal role in organic synthesis due to their utility as building blocks. Their introduction by chemical reactions, however, poses challenges, especially concerning stereoselectivity. A study by Aurich et al. (2012) explored the biotechnological preparation of selected oxo- and hydroxycarboxylic acids under "green" conditions. This research highlights the importance of developing processes that utilize renewable raw materials for the production of these acids, which serve as promising new building blocks for the synthesis of complex molecules, including hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids. The biotechnological approach ensures the production of these acids with minimal technological effort, highlighting the importance of robust microorganisms in the efficient synthesis of oxo- and hydroxycarboxylic acids (Aurich et al., 2012).
Oxidation of Carbohydrates and Derivatives
The selective oxidation of hydroxyl groups in carbohydrates to corresponding carboxylic acids demonstrates another application of "this compound" and related compounds. Schäfer and Schneider (1991) investigated the oxidation of partially protected carbohydrates at the nickel hydroxide electrode, showcasing the selective oxidation of primary hydroxy groups to carboxylic acids. This research provides insights into the chemoselective oxidation processes that are critical in organic synthesis, particularly in the modification of carbohydrate molecules (Schäfer & Schneider, 1991).
Applications in Material Science and Nanotechnology
"this compound" and its derivatives find applications in material science, particularly in the development of nanofluidic devices and synthetic ion channels. Ali et al. (2012) explored the optical gating of nanofluidic devices using photolabile hydrophobic molecules derived from "4-oxo-4-(pyren-4-ylmethoxy) butanoic acid," showcasing the potential for controlled ionic transport in aqueous solutions through synthetic ion channels. This research underscores the versatility of pyran derivatives in the development of multifunctional devices for controlled release, sensing, and information processing applications (Ali et al., 2012).
Mecanismo De Acción
While the specific mechanism of action for 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is not mentioned in the search results, 2-pyrones, a related class of compounds, are found in a large number of natural products with a wide range of biological activities, including antibiotic, antifungal, cytotoxic, neurotoxic, phytotoxic, anti-inflammatory, and cardiotonic effects .
Propiedades
IUPAC Name |
4-hydroxy-6-oxopyran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,7H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXNGISVJUBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide](/img/structure/B2877529.png)
![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B2877530.png)

![1-(3-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2877532.png)
![1-[4-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877533.png)
![2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2877534.png)
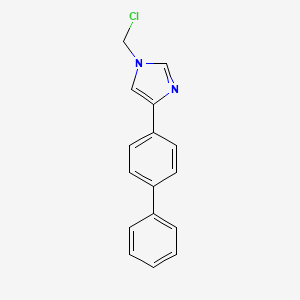
![(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2877536.png)
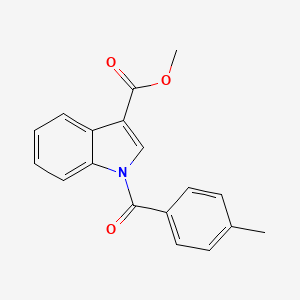
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2877539.png)
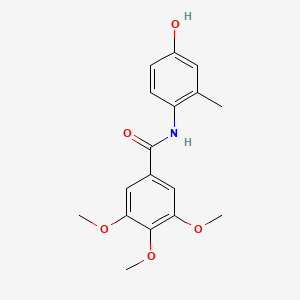
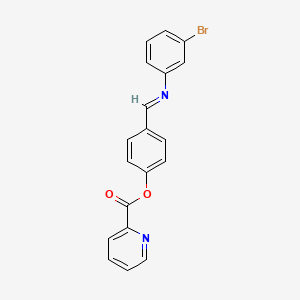
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)
